4-(6-fluoro-1H-benzimidazole-5-carbonyl)-1-(2-methoxyethyl)-1,4-diazepan-2-one
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Overview
Description
4-(6-fluoro-1H-benzimidazole-5-carbonyl)-1-(2-methoxyethyl)-1,4-diazepan-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoro-1H-benzimidazole-5-carbonyl)-1-(2-methoxyethyl)-1,4-diazepan-2-one typically involves multi-step organic reactions. The starting materials often include a benzimidazole derivative and a diazepane derivative. The reaction conditions may involve:
Step 1: Formation of the benzimidazole core through cyclization reactions.
Step 2: Introduction of the fluoro group via electrophilic substitution.
Step 3: Coupling of the benzimidazole core with the diazepane derivative under basic or acidic conditions.
Step 4: Final modifications to introduce the methoxyethyl group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluoro and methoxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Modified benzimidazole derivatives with different substituents.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-fluoro-1H-benzimidazole-5-carbonyl)-1-(2-methoxyethyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.
Diazepane Derivatives: Compounds with similar diazepane structures but different functional groups.
Uniqueness
4-(6-fluoro-1H-benzimidazole-5-carbonyl)-1-(2-methoxyethyl)-1,4-diazepan-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-(6-fluoro-1H-benzimidazole-5-carbonyl)-1-(2-methoxyethyl)-1,4-diazepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-24-6-5-20-3-2-4-21(9-15(20)22)16(23)11-7-13-14(8-12(11)17)19-10-18-13/h7-8,10H,2-6,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTAJKXINWZYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCN(CC1=O)C(=O)C2=CC3=C(C=C2F)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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